molecular formula C8H8ClN3O2 B2838571 (E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine CAS No. 676483-76-4

(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine

Cat. No. B2838571
M. Wt: 213.62
InChI Key: WMIXRZRBPHUCRY-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis process of “(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine” is not clearly documented in the available resources .


Molecular Structure Analysis

The molecular structure of “(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine” is not explicitly provided in the available resources .


Chemical Reactions Analysis

The specific chemical reactions involving “(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine” are not clearly documented in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine” are not clearly documented in the available resources .

Scientific Research Applications

Antitumor Activity

One study focused on the synthesis of 1,2-bis(arylsulfonyl)-1-methylhydrazines, evaluating their antineoplastic activity against leukemia. The most active compound in this series showed significant survival time extension in tumor-bearing mice, indicating its potential as an antitumor agent (Shyam et al., 1986).

DNA Binding and Antioxidant Activity

Another research created ruthenium(III) complexes with thiosemicarbazone ligands, showing DNA binding via intercalation and significant antioxidant activity. These complexes demonstrated cytotoxicity against cancer cells, suggesting their application in cancer treatment (Sampath et al., 2013).

Synthesis of Broad-Spectrum Antibacterial Candidates

A study synthesized two N′-heteroarylidene-1-carbohydrazide derivatives with broad-spectrum antibacterial properties and moderate antifungal activity. These compounds showed potent antibacterial activity with minimal inhibitory concentration values, indicating their effectiveness in killing bacteria at low concentrations (Al-Wahaibi et al., 2020).

Chemical Derivatization for Compound Analysis

Research on 2-nitrophenylhydrazine (2-NPH) has shown its utility in the derivatization of carboxylic acids, aldehydes, and ketones for their analysis via high-performance liquid chromatography. This method aids in identifying and quantifying these compounds in various samples, highlighting the versatility of nitrophenylhydrazines in analytical chemistry (Peters et al., 2004).

Safety And Hazards

The safety and hazards associated with “(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine” are not clearly documented in the available resources .

Future Directions

The future directions for the study or application of “(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine” are not clearly documented in the available resources .

properties

IUPAC Name

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O2/c1-10-11-5-6-4-7(12(13)14)2-3-8(6)9/h2-5,10H,1H3/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIXRZRBPHUCRY-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine

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